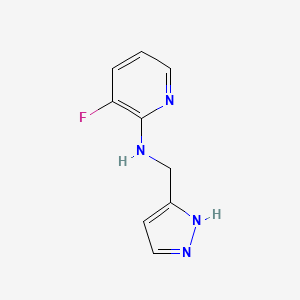

3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-2-1-4-11-9(8)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPLJRAAQLJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a strategic synthetic pathway, including the preparation of key precursors, and outlines a suite of analytical techniques for the thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies. The synthesis of pyrazole derivatives is a cornerstone of modern medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of a pyrazole moiety with a substituted pyridine ring, as seen in the title compound, presents a promising scaffold for the development of novel therapeutic agents.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a convergent synthesis strategy. This involves the separate preparation of two key intermediates: 2-amino-3-fluoropyridine and (1H-pyrazol-3-yl)methanamine , followed by their coupling to form the target molecule. This approach allows for the optimization of each synthetic step independently, leading to higher overall yields and purity.

Synthesis of Precursor 1: 2-amino-3-fluoropyridine

The preparation of 2-amino-3-fluoropyridine is a critical first step. Several methods have been reported for the synthesis of aminofluoropyridines. A robust and scalable method involves the ammonification of a di-fluorinated pyridine precursor, followed by a reduction step.[3]

Protocol 1: Synthesis of 2-amino-3-fluoropyridine

-

Ammonification: 2,3-Difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed vessel at a temperature of 110-140°C for 16-24 hours. The molar ratio of the pyridine to ammonia is typically in the range of 1:8 to 1:14.[4] This reaction selectively displaces the fluorine atom at the 2-position due to its higher activation towards nucleophilic aromatic substitution.

-

Reduction: The resulting 2-amino-3-fluoro-5-chloropyridine is then subjected to a reduction reaction to remove the chlorine atom. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is an effective method.[4] The reaction is typically carried out in a suitable solvent, such as methanol, under a hydrogen atmosphere.

-

Purification: The final product, 2-amino-3-fluoropyridine, is purified by filtration to remove the catalyst, followed by evaporation of the solvent and recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Sealed Vessel and Elevated Temperature: The use of a sealed vessel and high temperature for the ammonification step is necessary to achieve a sufficient reaction rate between the gaseous ammonia and the pyridine substrate in solution.

-

Catalytic Hydrogenation: This method is a clean and efficient way to achieve dehalogenation without affecting the other functional groups on the pyridine ring.

Synthesis of Precursor 2: (1H-pyrazol-3-yl)methanamine

The synthesis of (1H-pyrazol-3-yl)methanamine can be achieved from a more readily available pyrazole derivative, such as pyrazole-3-carbaldehyde or pyrazole-3-carbonitrile.

Protocol 2: Synthesis of (1H-pyrazol-3-yl)methanamine from Pyrazole-3-carbonitrile

-

Reduction of the Nitrile: 1H-Pyrazole-3-carbonitrile is reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this transformation. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature to control the reactivity of the hydride reagent.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield (1H-pyrazol-3-yl)methanamine.

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride: LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines. Its use necessitates anhydrous conditions due to its high reactivity with water.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

Final Coupling Step: Synthesis of this compound

The final step in the synthesis is the coupling of the two precursors. Reductive amination is a highly effective and widely used method for the formation of C-N bonds. This reaction involves the formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Protocol 3: Reductive Amination

-

Reaction Setup: 3-Fluoropyridin-2-amine (1.2 mmol) and 1H-pyrazole-3-carbaldehyde (1 mmol) are dissolved in a suitable dry solvent, such as 1,2-dichloroethane (35 mL).[3]

-

Reducing Agent Addition: A mild reducing agent, sodium triacetoxyborohydride (1.4 mmol), is added to the solution.[3]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for 1-3 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Causality Behind Experimental Choices:

-

Reductive Amination: This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine intermediate.

-

Sodium Triacetoxyborohydride: This reagent is a mild and selective reducing agent for imines and enamines, and it is compatible with a wide range of functional groups. It is also less sensitive to moisture compared to other hydride reagents like sodium borohydride.

Synthetic Workflow Diagram:

Caption: Convergent synthesis of the target compound.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as the methylene bridge. The chemical shifts and coupling constants will provide valuable information about the connectivity of the molecule. For instance, the protons on the pyridine ring will likely appear as doublets or multiplets in the aromatic region, while the pyrazole protons will also have characteristic shifts. The methylene protons would likely appear as a doublet coupled to the adjacent NH proton.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For example, the carbon atoms attached to fluorine and nitrogen will have characteristic downfield shifts.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): Will establish the connectivity between coupled protons within the pyridine and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the overall structure and the point of attachment between the two heterocyclic rings.

-

Expected NMR Data Summary:

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H | 7.0 - 8.2 | 110 - 160 | To other pyridine carbons and the methylene carbon |

| Pyrazole-H | 6.0 - 7.8 | 100 - 140 | To other pyrazole carbons and the methylene carbon |

| Methylene (-CH₂-) | 4.5 - 5.0 (d) | 40 - 50 | To pyridine C2 and pyrazole C3 |

| Amine (-NH-) | 5.0 - 6.0 (t) | - | To methylene protons and pyridine C2 |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum will show the molecular ion peak ([M+H]⁺), and the fragmentation pattern can provide additional structural information.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: A medium to sharp band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretching: Bands for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

-

C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

Physical and Analytical Characterization

-

Melting Point: The melting point of the purified solid should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

Characterization Workflow Diagram:

Caption: Workflow for compound characterization.

Potential Applications and Future Directions

The structural motif of this compound, combining a pyrazole ring known for its diverse biological activities with a fluorinated aminopyridine scaffold, suggests potential applications in drug discovery.[1][2] Pyrazole derivatives have been investigated for a wide range of therapeutic targets, including kinases, and the fluorine atom can enhance metabolic stability and binding affinity. Further research could involve screening this compound against various biological targets, as well as the synthesis of analogues with modifications on both the pyrazole and pyridine rings to explore structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this promising heterocyclic compound for further investigation in drug discovery and development programs.

References

-

INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

-

MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025). Retrieved from [Link]

-

Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

PubMed. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

-

PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine

Abstract: This technical guide provides a comprehensive framework for the characterization of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (CAS No: 1343772-56-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule incorporates three key structural motifs: a fluorinated pyridine ring, a flexible aminomethyl linker, and a pyrazole moiety. These features make it a valuable scaffold for developing novel therapeutics.[1][2] This document outlines authoritative, field-proven protocols for determining its core physicochemical properties, including lipophilicity (LogP/LogD), aqueous solubility, and ionization constants (pKa). The causality behind experimental choices is detailed to ensure methodological robustness and data integrity, aligning with the standards of pharmaceutical research and development.

Introduction and Strategic Significance

The convergence of a pyridine ring, a pyrazole nucleus, and fluorine substitution in a single molecule marks this compound as a compound of high strategic value. Pyrazole derivatives are well-established pharmacophores, known for a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[1][3] The pyrazole ring system is a versatile bioisostere that can participate in hydrogen bonding as both a donor (N1-H) and an acceptor (N2), which is crucial for molecular recognition at biological targets.[4]

The inclusion of a fluorine atom on the pyridine ring is a common tactic in modern medicinal chemistry to modulate metabolic stability, membrane permeability, and binding affinity. This guide provides researchers and drug development professionals with the necessary experimental frameworks to fully characterize the physicochemical profile of this molecule, which is foundational for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Identity and Core Properties

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1343772-56-4 | [5] |

| Molecular Formula | C₉H₉FN₄ | [5] |

| Molecular Weight | 192.19 g/mol | [5] |

| SMILES | FC1=CC=CN=C1NCC2=NNC=C2 | [5] |

| Hazard Codes | H302, H315, H319, H335 | [5][6] |

| GHS Signal Word | Warning | [5][6] |

Chemical Structure:

Lipophilicity Assessment (LogP/LogD)

Lipophilicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior. It is quantified by the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH).

Experimental Determination: The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer, remaining the most accurate and authoritative technique.[7]

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Dosing: Prepare a stock solution of the test compound in n-octanol. Add a precise volume of this stock to a vial containing a known volume of the pre-saturated aqueous buffer to initiate the partitioning process.

-

Equilibration: Vigorously shake the vials for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

-

Sampling and Analysis: Carefully sample an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

Expertise & Causality: The shake-flask method is the gold standard because it allows for true thermodynamic equilibrium to be reached between the two immiscible phases, providing a direct and unambiguous measure of partitioning.[7]

Trustworthiness - Self-Validation: To ensure accuracy, run a control compound with a known LogP/LogD value in parallel. The experimentally determined value for the control should fall within ±0.2 log units of the literature value.

High-Throughput Alternative: RP-HPLC Method

For earlier-stage discovery, a faster, indirect method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective.[8] This method correlates the compound's retention time on a hydrophobic stationary phase with its lipophilicity.[9]

Protocol:

-

System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (A) and an organic solvent like methanol or acetonitrile (B).

-

Calibration: Prepare a set of 5-7 calibration standards with known LogP values that span a range bracketing the expected LogP of the test compound.

-

Isocratic Elution: Inject each standard and the test compound, measuring the retention time (t_R). Calculate the retention factor (k) for each compound.

-

Data Analysis: Plot the known LogP values of the standards against their calculated log(k) values. A linear regression of this plot creates a calibration curve.

-

LogP Determination: Determine the log(k) of the test compound and use the linear regression equation to calculate its LogP. The extrapolated value to 100% aqueous mobile phase (log kw) is considered the most reliable lipophilicity index.[9][10]

Visualization: Shake-Flask Workflow```dot

Caption: Interplay of key factors that govern aqueous solubility.

Ionization Constant (pKa)

The pKa value(s) define the pH at which a molecule transitions between its ionized and neutral forms. For this compound, with its multiple nitrogen atoms (pyridine, pyrazole, secondary amine), determining the pKa is essential for predicting its behavior in different physiological environments.

Experimental Determination: Potentiometric Titration

This is a highly accurate and reliable method for pKa determination. [11] Protocol:

-

Solution Preparation: Accurately dissolve a known mass of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

-

Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., 0.1 M HCl) while monitoring the solution's pH with a calibrated pH electrode.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Visualization: Potential Protonation Sites

Caption: The three primary basic centers susceptible to protonation.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides definitive confirmation of the compound's structure and purity.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals would include distinct aromatic protons on both the fluoropyridine and pyrazole rings, a signal for the methylene bridge protons (likely a doublet coupled to the amine proton), and a characteristic broad singlet for the pyrazole N-H proton, often observed at a high chemical shift (>10 ppm). [12]The fluorine atom will introduce specific splitting patterns for adjacent protons.

-

¹³C NMR: The spectrum will show the corresponding carbon signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 193.09, confirming the molecular weight. Tandem MS (MS/MS) can reveal fragmentation patterns characteristic of the pyrazole and pyridine rings. [13]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and pyrazole groups, C=N stretching within the aromatic rings, and a C-F stretching band. [12]

Summary of Physicochemical Properties

This table summarizes the essential physicochemical parameters for this compound and the authoritative methods for their determination.

| Parameter | Recommended Determination Method | Significance in Drug Development |

| Lipophilicity (LogD at pH 7.4) | Shake-Flask Method | Governs membrane permeability, protein binding, and metabolism. |

| Aqueous Solubility | Thermodynamic Shake-Flask Method | Impacts dissolution rate and oral bioavailability. |

| Ionization Constant (pKa) | Potentiometric Titration | Determines the charge state at physiological pH, affecting solubility and target interaction. |

| Molecular Weight | High-Resolution Mass Spectrometry | Confirms chemical identity. |

| Chemical Structure | ¹H & ¹³C NMR Spectroscopy | Provides definitive structural confirmation. |

Conclusion

This compound is a compound with high potential as a scaffold in drug discovery. A thorough and accurate characterization of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug development. The experimental protocols detailed in this guide—from the gold-standard shake-flask methods for solubility and lipophilicity to potentiometric pKa determination—provide a robust and self-validating framework for generating the high-quality data needed to advance research and make informed decisions. Adherence to these methodologies will ensure a solid foundation for any research program centered on this promising molecular architecture.

References

- (Reference details for image placeholders - not

-

MDPI. (2022-11-07). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

DAU. (2022-03-30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.... Available from: [Link]

-

PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine. Available from: [Link]

-

PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Available from: [Link]

-

ECETOC. Assessment of reverse-phase chromatographic methods for determination of partition coefficients. Available from: [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available from: [Link]

-

SciSpace. (2012-02-10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

ResearchGate. (2025-08-07). Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

-

Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity. Available from: [Link]

-

PubMed. (2017-12-15). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ACS Omega. (2025-03-20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. Available from: [Link]

-

PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

ACS Publications. (2025-06-05). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available from: [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

American Pharmaceutical Review. (2011-07-01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

KTU ePubl. (2023-09-13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

-

BMG LABTECH. (2023-04-06). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

SpectraBase. Pyridine. Available from: [Link]

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Available from: [Link]

-

JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. | Download Table. Available from: [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

PMC - NIH. (2023-06-22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available from: [Link]

-

ResearchGate. The correlation of the Log P values obtained by the shake flask method.... Available from: [Link]

-

Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

Sources

- 1. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1343772-56-4|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine (CAS Number 1343772-56-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous structures and established synthetic methodologies to present a holistic view of its chemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of kinase inhibition. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold

The fusion of pyrazole and pyridine rings in a single molecular entity creates a privileged scaffold in drug discovery. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the aminopyridine moiety is a cornerstone in the development of kinase inhibitors, which have revolutionized the treatment of various cancers and other diseases. The compound this compound combines these two critical pharmacophores, suggesting its potential as a valuable building block for novel therapeutics. The fluorine substituent on the pyridine ring can further enhance binding affinity and modulate pharmacokinetic properties, making this a particularly interesting scaffold for targeted drug design.

Molecular Profile and Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1343772-56-4 | Chemical Abstracts Service |

| Molecular Formula | C9H9FN4 | Calculated |

| Molecular Weight | 192.19 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | General solubility of N-heterocycles |

| pKa | The aminopyridine nitrogen is expected to be basic, while the pyrazole NH is weakly acidic. | Standard pKa values of pyridines and pyrazoles |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum would likely show distinct signals for the protons on the pyridine and pyrazole rings, as well as the methylene bridge. The fluorine atom would cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon signals would be influenced by the electronegativity of the nitrogen and fluorine atoms. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 193.08.

Proposed Synthetic Strategy and Methodologies

A plausible and efficient synthesis of this compound can be conceptualized through a convergent approach, leveraging established methodologies for the preparation of its key intermediates: 2-amino-3-fluoropyridine and a suitable 1H-pyrazole-3-carbaldehyde or its corresponding amine precursor.

Synthesis of Key Intermediates

A. 2-Amino-3-fluoropyridine:

The synthesis of 2-amino-3-fluoropyridine can be approached through several routes, often starting from commercially available di- or tri-substituted pyridines. One common method involves the ammonolysis of a suitable precursor like 2,3-difluoropyridine.[3]

B. (1H-Pyrazol-3-yl)methanamine:

The preparation of 3-(aminomethyl)pyrazoles can be achieved from the corresponding pyrazole-3-carboxylic acids.[1] The carboxylic acid can be converted to an amide, which is then reduced to the amine.

Convergent Synthesis of the Final Compound

The final assembly of this compound can be envisioned through a reductive amination reaction. This widely used and robust reaction would involve the coupling of 2-amino-3-fluoropyridine with 1H-pyrazole-3-carbaldehyde in the presence of a reducing agent.

Figure 1: Proposed synthetic workflow.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-3-fluoropyridine (1.0 eq) and 1H-pyrazole-3-carbaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound strongly suggest its utility as a scaffold for kinase inhibitors. The 2-aminopyridine core is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors.[4] The pyrazole moiety can be further functionalized to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Figure 2: Kinase binding hypothesis.

The fluorine atom on the pyridine ring can serve multiple purposes, including:

-

Modulating Basicity: Affecting the pKa of the pyridine nitrogen, which can influence hinge-binding interactions.

-

Improving Metabolic Stability: Blocking potential sites of metabolism.

-

Enhancing Binding Affinity: Through favorable electrostatic interactions with the target protein.

Given the prevalence of this scaffold in patented kinase inhibitors, it is highly probable that this compound serves as a key intermediate in the synthesis of more complex and potent drug candidates.

Conclusion

This compound is a strategically important molecule that embodies the principles of modern medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive theoretical framework for its synthesis, properties, and potential applications. The convergence of the biologically active pyrazole and aminopyridine moieties, enhanced by the presence of a fluorine substituent, positions this compound as a valuable tool for researchers in the pursuit of novel kinase inhibitors and other targeted therapies. Further empirical investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P

-

Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. | Request PDF - ResearchGate. (URL: [Link])

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

-

Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. (URL: [Link])

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH. (URL: [Link])

Sources

A Strategic Guide to the In Vitro Evaluation of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine: From Target Validation to Cellular Efficacy

Abstract: This technical guide outlines a comprehensive and logically structured workflow for the in vitro evaluation of the novel chemical entity (NCE), 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, hereafter referred to as "NCE-FPPA." The molecular architecture of NCE-FPPA, incorporating a fluorinated pyridine ring and a pyrazole moiety, is frequently associated with compounds targeting protein kinases.[1][2] Therefore, this guide is predicated on the hypothesis that NCE-FPPA is a potential protein kinase inhibitor. We present a phased approach, beginning with fundamental biochemical screening to establish potency and selectivity, progressing to cell-based assays to determine functional effects, and culminating in target engagement studies to confirm the mechanism of action within a physiological context. Each section provides not only detailed, field-tested protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating evaluation cascade for researchers in drug discovery and development.

Introduction: Rationale and Strategic Overview

The discovery of novel small-molecule inhibitors is a cornerstone of modern therapeutics. The compound this compound (NCE-FPPA) contains key pharmacophoric elements, such as pyridine and pyrazole heterocycles, which are prevalent in a multitude of FDA-approved drugs, particularly kinase inhibitors.[1][2][3][4] The fluorine substitution can further enhance metabolic stability and binding affinity.[5] This guide provides a strategic framework to systematically de-risk and characterize NCE-FPPA, moving from a broad, high-throughput screening approach to more complex, hypothesis-driven cellular assays. The ultimate goal is to build a comprehensive data package that validates its mechanism of action and establishes a clear structure-activity relationship (SAR).[6][7]

Phase 1: Biochemical Potency and Selectivity Profiling

The initial and most critical step is to determine if NCE-FPPA has activity against its hypothesized target class and to understand its selectivity. A broad kinase screen provides an unbiased view of the compound's biochemical profile.

Causality Behind Experimental Choice: Why a Luminescence-Based Assay?

While traditional radiometric assays using [γ-³²P]-ATP are highly sensitive, they pose safety and disposal challenges.[8] We recommend the ADP-Glo™ Kinase Assay platform, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9] Its universality across virtually any kinase-substrate pair, high signal-to-background ratio, and resistance to interference from many library compounds make it a robust and scalable choice for both primary screening and detailed kinetic studies.[9]

Experimental Workflow: Kinase Inhibition Screening

The workflow is designed to first identify potential kinase targets at a single high concentration of NCE-FPPA and then validate these "hits" by generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for biochemical screening and hit validation.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation : Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100), kinase/substrate mix, and ATP solution. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 values.[10]

-

Compound Plating : Serially dilute NCE-FPPA in DMSO and then in kinase buffer. Dispense 5 µL of diluted compound into a 384-well plate. Include "vehicle control" wells (DMSO only) and "no enzyme" wells for background correction.

-

Kinase Reaction : Add 10 µL of the kinase/substrate solution to each well.

-

Initiation : Add 10 µL of the ATP solution to initiate the reaction. Incubate at 30°C for 60 minutes.

-

Termination & ADP Detection : Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation : Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition : Read luminescence on a plate reader.

-

Analysis : Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile

All quantitative data should be summarized for clarity. The table below presents a hypothetical outcome of the screening.

| Kinase Target | IC50 (nM) for NCE-FPPA | Comments |

| Kinase A | 15 | Potent Hit |

| Kinase B | 25 | Potent Hit |

| Kinase C | 1,200 | Weak Activity |

| Kinase D | >10,000 | Inactive |

| Kinase E | >10,000 | Inactive |

Phase 2: Cellular Activity and Cytotoxicity

Demonstrating biochemical potency is insufficient; the compound must be able to penetrate cell membranes and exert a functional effect in a complex cellular environment.[11] Cell viability assays are a primary method to measure the antiproliferative or cytotoxic effects of a compound.

Causality Behind Experimental Choice: Why an MTS Assay?

Tetrazolium reduction assays like MTT and MTS are standard methods for assessing cell viability.[12] These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[13][14] We select the MTS assay because its formazan product is soluble in cell culture media, eliminating the need for a separate solubilization step required in the MTT assay and simplifying the workflow.[12][14]

Protocol: MTS Cell Viability Assay

-

Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Choose cell lines where the target kinase (e.g., "Kinase A" from Phase 1) is known to be a critical driver of proliferation. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare a 10-point serial dilution of NCE-FPPA. Add the diluted compound to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and untreated controls.

-

Incubation : Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

-

MTS Reagent Addition : Add 20 µL of the MTS reagent solution to each well.[13]

-

Incubation for Color Development : Incubate for 1-4 hours at 37°C, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.[12][13]

-

Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Antiproliferative Activity

| Cell Line (Target) | GI50 (nM) for NCE-FPPA |

| Cell Line 1 (Kinase A) | 85 |

| Cell Line 2 (Kinase A) | 120 |

| Cell Line 3 (Kinase B) | 95 |

| Cell Line 4 (Low Target Expression) | >10,000 |

Phase 3: In-Cell Target Engagement

A critical step in modern drug discovery is to confirm that the compound physically interacts with its intended protein target within the cell.[15][16] This provides mechanistic confidence that the observed cellular phenotype (e.g., growth inhibition) is a direct result of on-target activity.[7][11]

Causality Behind Experimental Choice: Why a Cellular Thermal Shift Assay (CETSA®)?

CETSA® is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding.[15] When a compound binds to its target, it typically increases the protein's melting temperature (Tm). This change can be detected by heating intact cells or cell lysates to various temperatures, separating soluble from aggregated protein, and quantifying the amount of soluble target protein remaining via techniques like Western blotting or mass spectrometry. It is a label-free method that directly confirms target interaction in a physiological setting.[15]

Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA® Workflow

-

Cell Treatment : Treat cultured cells with either vehicle (DMSO) or a saturating concentration of NCE-FPPA (e.g., 10-100x the GI50 value) for 1-2 hours.

-

Harvesting : Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

-

Heat Challenge : Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Cool immediately to 4°C.

-

Separation : Separate the soluble protein fraction from the precipitated/aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Quantification : Collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., Kinase A) remaining in the supernatant for both vehicle- and NCE-FPPA-treated samples using Western blotting with a target-specific antibody.

-

Data Analysis : Plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the NCE-FPPA-treated sample compared to the vehicle control confirms target engagement.

Summary and Forward Outlook

This guide presents a rigorous, three-phase in vitro evaluation cascade for the novel compound NCE-FPPA. By systematically determining its biochemical potency and selectivity, assessing its cellular activity, and confirming its on-target engagement, a researcher can build a high-confidence data package. Positive results from this workflow—namely, high potency against a specific kinase, a corresponding antiproliferative effect in relevant cell lines, and a confirmed thermal shift in a CETSA® assay—would provide a strong rationale for advancing NCE-FPPA into further lead optimization and subsequent in vivo efficacy and safety studies.

References

-

National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

-

Selvita. (2025). A Novel Approach to Target Engagement for Drug Discovery. Retrieved from [Link]

-

American Chemical Society. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Retrieved from [Link]

-

ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

- Google Patents. (n.d.). WO2014081816A1 - Fluoro-derivatives of pyrazole-substituted amino-heteroaryl compounds.

-

Journal of Science & Technology. (2020). View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2018). Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Target Engagement Assay Services [conceptlifesciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selvita.com [selvita.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay - Wikipedia [en.wikipedia.org]

- 15. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selvita.com [selvita.com]

Mechanism of Action of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the domain of oncology and inflammatory diseases. Its unique electronic and structural features enable it to serve as a highly effective "hinge-binding" motif for a variety of protein kinases. This technical guide synthesizes current knowledge to provide an in-depth analysis of the mechanism of action for derivatives of this class. We will explore the molecular interactions that drive target engagement, dissect the downstream signaling consequences of this engagement, and provide detailed, field-proven protocols for elucidating and validating the mechanism of action in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel targeted therapeutics.

Introduction: The Rise of a Privileged Kinase Scaffold

Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, most notably cancer. The core challenge in kinase inhibitor development lies in achieving high potency for the intended target while maintaining selectivity against the ~500+ other kinases in the human kinome to minimize off-target toxicity.

The this compound core has emerged as a foundational scaffold for potent and selective kinase inhibitors.[1] Heterocyclic compounds featuring pyrazole and pyridine rings are well-established for their broad biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[2] The specific arrangement of nitrogen atoms and the fluorine substituent in this scaffold provides an ideal geometry for forming critical hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, which is a cornerstone of ATP-competitive inhibition.

This guide will deconstruct the mechanism of action from the ground up, starting with the fundamental molecular interactions and expanding to the cellular consequences and the experimental workflows required to validate them.

Core Mechanism: ATP-Competitive Kinase Inhibition

The predominant mechanism of action for this class of derivatives is the inhibition of protein kinase activity through competition with adenosine triphosphate (ATP).

The Hinge-Binding Paradigm

The ATP-binding site of a kinase is a highly conserved pocket. A key feature is the "hinge" region, a flexible loop of amino acids that connects the N-terminal and C-terminal lobes of the kinase domain. This region typically presents a series of hydrogen bond donors and acceptors that anchor the adenine ring of ATP.

The this compound scaffold is exquisitely designed to mimic this interaction.

-

Aminopyridine Moiety: The nitrogen atom of the pyridine ring and the exocyclic amine group act as a hydrogen bond donor-acceptor pair, forming one or two crucial hydrogen bonds with the backbone amide groups of the hinge residues (e.g., the canonical interaction with a conserved cysteine or methionine).

-

Pyrazole Ring: The nitrogen atoms of the pyrazole ring can form additional hydrogen bonds or van der Waals interactions, further anchoring the inhibitor in the pocket and contributing to its potency and residence time.[3]

-

Fluorine Substituent: The electron-withdrawing fluorine atom on the pyridine ring can modulate the pKa of the ring nitrogens, optimizing the hydrogen bonding potential and often enhancing metabolic stability and membrane permeability.

This tight binding within the ATP pocket physically precludes ATP from binding, thereby shutting down the phosphotransferase activity of the kinase.

Caption: General binding mode of the scaffold in a kinase ATP pocket.

Achieving Selectivity

While the hinge interaction is fundamental, selectivity is achieved by exploiting less conserved regions of the ATP pocket. Modifications to the pyrazole ring and the pyrazol-3-ylmethyl portion of the scaffold can introduce moieties that interact with:

-

The selectivity pocket (or "back pocket").

-

The gatekeeper residue , a key amino acid that controls access to deeper hydrophobic pockets.

-

The ribose-binding pocket .

By tailoring these interactions, derivatives can be optimized to potently inhibit a specific target kinase while sparing others. For example, compounds targeting the understudied PCTAIRE family of kinases achieved selectivity through modifications on the pyrazole ring.[3] Similarly, derivatives have been developed as selective inhibitors of Aurora Kinase B and LRRK2 by targeting unique features within their respective active sites.[4][5]

Dissecting Specific Mechanisms and Signaling Pathways

The functional consequence of inhibiting a kinase depends entirely on the biological role of that specific kinase. Derivatives of this scaffold have been shown to modulate several critical cancer and inflammatory pathways.

Case Study: Inhibition of Aurora Kinase B and Mitotic Arrest

Aurora Kinase B (AURKB) is a master regulator of mitosis, essential for chromosome condensation, spindle assembly, and cytokinesis. Its overexpression is a hallmark of many cancers.[4]

-

Mechanism: An AURKB-inhibiting derivative of the this compound class would bind to the ATP pocket of AURKB, preventing the phosphorylation of its key substrates, such as Histone H3.

-

Downstream Effects:

-

Failure of proper chromosome alignment at the metaphase plate.

-

Activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest.

-

Ultimately, endoreduplication (bypassing mitosis to re-enter the G1 phase with duplicated DNA) and apoptosis.

-

-

Therapeutic Implication: Induction of cancer cell-specific death by disrupting cell division.

Caption: Simplified AURKB signaling pathway and point of inhibition.

Case Study: Inhibition of FLT3-ITD in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for hematopoietic stem cell development. Internal tandem duplication (ITD) mutations lead to constitutive, ligand-independent activation of FLT3, driving proliferation and survival in about 30% of AML cases.[6]

-

Mechanism: A derivative targeting FLT3-ITD binds to the constitutively active kinase domain, blocking its autophosphorylation and the subsequent phosphorylation of downstream effectors.

-

Downstream Effects:

-

Inhibition of pro-survival signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways.

-

Downregulation of anti-apoptotic proteins like MCL-1.

-

Induction of G1 cell cycle arrest and apoptosis in FLT3-ITD-positive leukemia cells.[6]

-

-

Therapeutic Implication: Targeted therapy for a genetically defined subset of AML patients.

Experimental Guide to Mechanistic Elucidation

Validating the mechanism of action requires a multi-faceted approach, moving from biochemical confirmation of target inhibition to cellular evidence of pathway modulation and functional outcomes.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of a derivative against the target kinase and a panel of off-target kinases to assess selectivity.

Methodology (Luminescence-based Assay, e.g., ADP-Glo™):

-

Reagent Preparation:

-

Prepare a 2X kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of the kinase and its specific peptide substrate in the kinase buffer.

-

Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the Km for the specific kinase.

-

Serially dilute the test compound in 100% DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution.

-

Incubate for 1 hour at room temperature.

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Trustworthiness Check: The use of ATP at its Km concentration provides a standardized and physiologically relevant condition for comparing inhibitor potencies. Running a counterscreen against a broad panel of kinases is essential to validate claims of selectivity.

Representative Data:

| Kinase Target | IC₅₀ (nM) for Derivative X | Selectivity Fold (vs. Target) |

| AURKB | 5.2 | 1 |

| CDK2 | 850 | 163x |

| FLT3 | >10,000 | >1900x |

| LRRK2 | 2,100 | 404x |

| VEGFR2 | 1,500 | 288x |

Protocol 2: Cellular Target Engagement Confirmation (Western Blot)

Objective: To confirm that the compound inhibits the target kinase inside living cells by measuring the phosphorylation status of a direct downstream substrate.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells known to express the target kinase (e.g., HCT-116 for AURKB) at a density of 1x10⁶ cells/well in a 6-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the test compound (e.g., 0, 10, 50, 200, 1000 nM) for 2-4 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 for AURKB inhibition).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an ECL substrate.

-

-

Imaging and Analysis:

-

Image the chemiluminescence signal.

-

Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to show a dose-dependent decrease in substrate phosphorylation.

-

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The this compound scaffold is a powerful platform for the design of targeted kinase inhibitors. Its mechanism of action is rooted in its ability to form high-affinity, specific interactions within the ATP-binding pocket of protein kinases, leading to the potent and selective inhibition of key signaling pathways implicated in human disease. The case studies presented herein for Aurora Kinase B and FLT3-ITD illustrate the therapeutic potential that can be unlocked by decorating this core structure.

Future research will undoubtedly focus on further refining the selectivity of these derivatives, exploring their potential against novel kinase targets in the "dark kinome,"[3] and developing compounds with optimized pharmacokinetic and pharmacodynamic properties suitable for clinical development. The systematic application of the biochemical and cellular protocols outlined in this guide will be essential for validating the mechanisms of these next-generation inhibitors and advancing them toward the clinic.

References

-

Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Available at: [Link]

-

Asian Journal of Chemistry. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Available at: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Available at: [Link]

-

ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). Available at: [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). Available at: [Link]

-

American Chemical Society. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Available at: [Link]

-

National Center for Biotechnology Information. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Available at: [Link]

-

National Center for Biotechnology Information. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Available at: [Link]

-

ResearchGate. Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). Available at: [Link]

-

PubMed. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). Available at: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. (2022). Available at: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Available at: [Link]

-

MySkinRecipes. 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine. (n.d.). Available at: [Link]

-

eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). Available at: [Link]

Sources

- 1. 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

The Emergence of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine as a High-Value Fragment for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach centers on screening low molecular weight compounds, or "fragments," which, despite often weak initial binding, provide highly efficient starting points for optimization.[2][3] This guide focuses on a particularly promising fragment, 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine , which combines the privileged pyrazole and pyridine scaffolds.[4][5][6] We will explore its synthesis, physicochemical properties, and its potential as a versatile starting point for developing potent and selective modulators of various biological targets. This document serves as a technical manual, providing field-proven insights and detailed protocols for researchers aiming to leverage this fragment in their drug discovery campaigns.

The Strategic Advantage of Fragment-Based Drug Discovery (FBDD)

Traditional high-throughput screening (HTS) involves testing large libraries of complex, drug-like molecules. In contrast, FBDD utilizes a more focused library of smaller molecules (typically with a molecular weight < 250 Da).[7] The core principle is that smaller molecules can explore chemical space more effectively, leading to a higher probability of finding a binding event, or "hit," for a given protein target.[8]

While these initial hits are weak, with binding affinities often in the micromolar to millimolar range, they are chemically less complex.[2] This simplicity is a key advantage, as it allows for more rational and efficient optimization into lead compounds with improved potency and drug-like properties.[8][9] This process, known as hit-to-lead optimization, can involve strategies like fragment growing, linking, or merging.[9] The success of FBDD is evident in the number of approved drugs that originated from this approach, including Vemurafenib and Venetoclax.[2]

The workflow of a typical FBDD campaign is a systematic process, beginning with library design and culminating in a lead candidate.

Caption: A typical workflow in a Fragment-Based Drug Discovery (FBDD) campaign.

The Pyrazolopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The core of our fragment of interest is a fusion of two critical heterocyclic systems: pyrazole and pyridine. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs like Celecoxib and Sildenafil.[5][6][10] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][11]

Similarly, the pyrazolopyridine scaffold is prevalent in bioactive compounds and has been explored for its therapeutic potential.[12][13] Derivatives have been investigated as kinase inhibitors, anti-proliferative agents, and modulators of various receptors.[14][15] The fusion of these two rings creates a structurally diverse and functionally versatile core that can engage in various interactions with biological targets.

Our focus, this compound, presents several key features:

-

Hydrogen Bond Donors and Acceptors: The pyrazole and pyridine nitrogens, along with the secondary amine, provide multiple points for hydrogen bonding.

-

Fluorine Substitution: The fluorine atom on the pyridine ring can modulate the pKa of the ring nitrogen, influence metabolic stability, and potentially engage in favorable orthogonal multipolar interactions with the protein target.[16]

-

Vector for Growth: The pyrazole ring, particularly at the N1 position, and the pyridine ring offer clear vectors for chemical modification, allowing for fragment "growing" into nearby pockets of a target protein.

Synthesis and Physicochemical Properties

Proposed Synthetic Protocol

A likely approach involves the reductive amination between 2-amino-3-fluoropyridine and a suitable pyrazole-3-carboxaldehyde derivative.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-pyrazole-3-carbaldehyde

-

Protect the commercially available 1H-pyrazole-3-carbaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the N-Boc protected pyrazole aldehyde.

Step 2: Reductive Amination

-

Dissolve 2-amino-3-fluoropyridine and the N-Boc protected pyrazole aldehyde from Step 1 in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise at room temperature.

-

Allow the reaction to stir for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify the crude product via column chromatography.

Step 3: Deprotection

-

Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM, or in a solution of HCl in dioxane.

-

Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Evaporate the solvent and excess acid. Neutralize with a base and extract to yield the final product, this compound.

Physicochemical Properties for FBDD

For a compound to be a successful fragment, it must adhere to the "Rule of Three" and possess other favorable properties.

| Property | Typical "Rule of Three" Value | Estimated Value for the Fragment | Rationale for Importance |

| Molecular Weight (MW) | < 300 Da | ~192.19 g/mol | Ensures the fragment is small and simple, maximizing the exploration of chemical space. |

| cLogP | ≤ 3 | ~1.5 - 2.0 | Guarantees sufficient aqueous solubility for biophysical screening assays. |

| Hydrogen Bond Donors | ≤ 3 | 3 | Provides key interaction points with the target protein. |

| Hydrogen Bond Acceptors | ≤ 3 | 3 | Offers additional opportunities for directed binding. |

| Rotatable Bonds | ≤ 3 | 2 | Low conformational flexibility increases the likelihood of a productive binding mode. |

| Ligand Efficiency (LE) | ≥ 0.3 | Target Dependent | A measure of binding efficiency per heavy atom; a key metric for prioritizing fragments. |

Note: Estimated values are calculated using standard cheminformatics software and may vary from experimental results.

Fragment Screening and Hit Identification

Due to the weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening.[8][17][18] A multi-pronged approach using orthogonal methods is crucial to eliminate false positives and confirm true binding events.

Recommended Screening Cascade

Caption: A robust screening cascade for fragment hit identification and validation.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is an excellent primary screening method due to its sensitivity and real-time, label-free detection of binding.

-

Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density of 8,000-12,000 response units (RU).

-

Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute this stock into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM, ensuring the final DMSO concentration is ≤ 1%.

-

Screening: Inject the fragment solution over the immobilized protein surface and a reference flow cell. Monitor the binding response. A positive hit is typically defined as a response significantly above the baseline noise.

-

Data Analysis: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (K_D).

From Hit to Lead: Rational Optimization Strategies

Once this compound is confirmed as a binder and its binding mode is elucidated (ideally via X-ray crystallography), the hit-to-lead process begins.[19] The goal is to increase potency and selectivity while maintaining favorable drug-like properties.

Strategy 1: Fragment Growing

This is the most common strategy, where chemical moieties are added to the fragment to engage with adjacent pockets in the protein's binding site.[9]

-

Vector 1 (Pyrazole N1): The unsubstituted nitrogen of the pyrazole ring is an ideal point for elaboration. Alkylation or arylation at this position can introduce groups that occupy nearby hydrophobic or polar regions. For example, adding a small alkyl chain could probe a hydrophobic pocket, while adding a carboxylate-containing group could reach a positively charged residue like arginine or lysine.

-